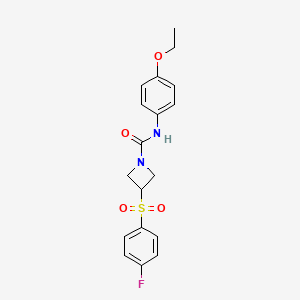

N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide

Description

N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide is a synthetic small molecule characterized by a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with two key functional groups:

- 4-Fluorobenzenesulfonyl moiety: This group enhances electron-withdrawing properties and may influence binding interactions with biological targets.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-2-25-15-7-5-14(6-8-15)20-18(22)21-11-17(12-21)26(23,24)16-9-3-13(19)4-10-16/h3-10,17H,2,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGJASJCHJXXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strain-Release Photocatalysis

Recent advances in radical chemistry enable azetidine synthesis via strain-release reactions. Azabicyclo[1.1.0]butanes (ABBs) serve as precursors, undergoing ring-opening under photocatalytic conditions:

$$

\text{ABB} \xrightarrow{\text{hν, photosensitizer}} \text{azetidine radical} \xrightarrow{\text{trap}} \text{functionalized azetidine}

$$

Conditions :

- Photosensitizer: 9,10-dicyanoanthracene (DCA, 5 mol%)

- Solvent: acetonitrile, 25°C, 24 h

- Yield: 60–75%

This method avoids harsh cyclization conditions, preserving sensitive functional groups.

Traditional Cyclization Approaches

Classical methods involve intramolecular nucleophilic substitution:

- Precursor synthesis : 3-amino-1-chloropropane derivative.

- Cyclization : Base-mediated (K₂CO₃) in THF at reflux.

$$

\text{ClCH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{base}} \text{azetidine}

$$

Limitations : Low yields (~30%) due to competing oligomerization.

Functionalization of the Azetidine Ring

Sulfonylation at Position 3

The 4-fluorobenzenesulfonyl group is introduced via nucleophilic substitution:

- Reagents : 4-Fluorobenzenesulfonyl chloride (1.2 eq), triethylamine (2 eq).

- Conditions : Dichloromethane (DCM), 0°C → RT, 12 h.

$$

\text{Azetidine} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{TEA}} \text{3-sulfonylated azetidine}

$$

Yield : 85–90% after column chromatography (SiO₂, ethyl acetate/hexane).

Carboxamide Formation at Position 1

The carboxamide is installed via coupling of azetidine-1-carbonyl chloride with 4-ethoxyaniline:

- Carbonyl chloride synthesis :

- Amidation :

Integrated Synthetic Routes

Sequential Functionalization (Route A)

Convergent Approach (Route B)

- Pre-functionalized ABB : Synthesize ABB with 4-fluorobenzenesulfonyl group.

- Photocatalytic ring-opening to yield 3-sulfonylated azetidine.

- Late-stage amidation at position 1.

Overall yield : 50–60%.

Analytical Characterization

Optimization and Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This might involve the transformation of functional groups within the molecule.

Reduction: Reduction reactions could be used to modify specific parts of the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide as an anticancer agent. Its structural components allow it to interact with various biological targets, leading to inhibition of cancer cell proliferation.

- Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis in cancer cells, disrupting cell cycle progression, or inhibiting specific oncogenic pathways.

- Case Studies :

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various physiological processes.

- Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Case Studies :

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key findings:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares functional motifs with several analogues documented in the evidence:

Key Observations:

Azetidine vs.

Role of 4-Ethoxyphenyl Group :

- Present in both the target compound and indazole/benzamide derivatives, this group enhances lipophilicity, which correlates with improved cellular uptake .

- In Gadoxetate Disodium, the ethoxyphenyl group contributes to hepatobiliary excretion properties, highlighting its versatility in modifying pharmacokinetics .

Fluorobenzenesulfonyl vs. Fluorophenyl/Carbonyl Groups :

Pharmacological and Physicochemical Properties

Biological Activity

N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.4 g/mol. Its structure features an azetidine ring, which is known for its role in various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-parasitic properties and potential as an anti-cancer agent.

1. Anti-Parasitic Activity

Research indicates that azetidine derivatives, including this compound, exhibit significant activity against various parasites. A study highlighted the efficacy of similar compounds in controlling invertebrate pests, suggesting potential applications in agricultural settings .

2. Anti-Cancer Potential

The compound's sulfonamide group may contribute to its anti-cancer properties by inhibiting specific enzymes involved in tumor growth. Sulfonamides are known to interfere with metabolic pathways critical for cancer cell proliferation. Preliminary studies have shown that certain derivatives can induce apoptosis in cancer cell lines, although specific data on this compound is limited.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, insights can be drawn from related compounds:

- Enzyme Inhibition : The sulfonyl group may act as a competitive inhibitor for enzymes such as carbonic anhydrase or other sulfonamide-sensitive enzymes.

- Cell Signaling Pathways : Compounds with similar structures have been shown to modulate signaling pathways involved in cell survival and apoptosis.

Case Studies

While specific case studies on this compound are scarce, several studies involving related compounds provide valuable insights:

Future Directions

Further research is necessary to fully understand the biological activity of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile.

- Mechanistic Studies : To clarify the pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.